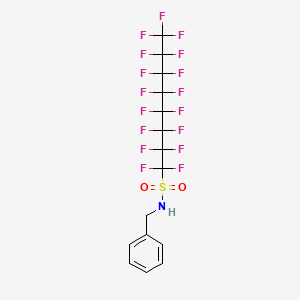
N-Benzylheptadecafluorooctane-1-sulphonamide
Cat. No. B3053056
Key on ui cas rn:
50598-29-3
M. Wt: 589.27 g/mol
InChI Key: GRXIBAUTCQPULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06180113B2
Procedure details


50.21 g (100.0 mmol) of perfluorooctanesulfonyl fluoride is added in drops to a mixture of 10.62 g (105.0 mmol) of triethylamine and 10.72 g (100.0 mmol) of benzylamine at 80° C. while being stirred vigorously. It is stirred for 2 days at 80° C., the reaction mixture is mixed with 300 ml of water and extracted 3 times with ethyl acetate. The combined organic extracts are dried on sodium sulfate, filtered and concentrated by evaporation. The residue is chromatographed on silica gel (mobile solvent: dichloromethane/methanol=4/1).



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:29])([S:25](F)(=[O:27])=[O:26])[C:3]([F:24])([F:23])[C:4]([F:22])([F:21])[C:5]([F:20])([F:19])[C:6]([F:18])([F:17])[C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10].C(N(CC)CC)C.[CH2:37]([NH2:44])[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1>O>[CH2:37]([NH:44][S:25]([C:2]([F:1])([F:29])[C:3]([F:23])([F:24])[C:4]([F:22])([F:21])[C:5]([F:19])([F:20])[C:6]([F:18])([F:17])[C:7]([F:15])([F:16])[C:8]([F:13])([F:14])[C:9]([F:10])([F:12])[F:11])(=[O:26])=[O:27])[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50.21 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
|
|
Name
|
|
|
Quantity
|
10.62 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
10.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while being stirred vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
It is stirred for 2 days at 80° C.
|
|
Duration
|
2 d
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 3 times with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic extracts are dried on sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on silica gel (mobile solvent: dichloromethane/methanol=4/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

